2-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid
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Overview
Description
2-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of methoxy and methyl groups attached to a benzene ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3-methylphenylboronic acid with 5-methoxybenzoic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Formation of 2-(4-Methoxy-3-methylphenyl)-5-methoxybenzaldehyde or this compound.
Reduction: Formation of 2-(4-Methoxy-3-methylphenyl)-5-methoxybenzyl alcohol or 2-(4-Methoxy-3-methylphenyl)-5-methoxybenzaldehyde.
Substitution: Formation of various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
2-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the aromatic ring can influence the compound’s binding affinity to enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular signaling pathways, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-methylphenylboronic acid: Similar in structure but lacks the benzoic acid moiety.
4-Methoxybenzoic acid: Similar in structure but lacks the 3-methylphenyl group.
3-Methyl-4-methoxyphenylboronic acid: Similar in structure but lacks the benzoic acid moiety.
Uniqueness
2-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring, as well as the benzoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methoxy-2-(4-methoxy-3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-8-11(4-7-15(10)20-3)13-6-5-12(19-2)9-14(13)16(17)18/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCQKZAMDWKJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)OC)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681286 |
Source
|
Record name | 4,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184517-27-8 |
Source
|
Record name | 4,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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